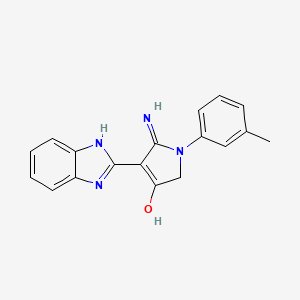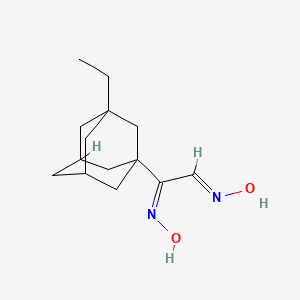![molecular formula C20H22FN3 B6039597 N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-fluorophenyl)ethanamine](/img/structure/B6039597.png)
N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-fluorophenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-fluorophenyl)ethanamine, commonly known as DMPEA-FE, is a synthetic compound that belongs to the family of phenethylamines. It is a potent agonist of the serotonin receptor and has been found to have potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
DMPEA-FE has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent agonist of the serotonin receptor, which plays a critical role in regulating mood, appetite, and sleep. DMPEA-FE has been used in studies investigating the role of the serotonin receptor in various neurological disorders, including depression, anxiety, and schizophrenia.
Wirkmechanismus
DMPEA-FE acts as a potent agonist of the serotonin receptor, specifically the 5-HT2A receptor subtype. It binds to the receptor and activates a signaling cascade that leads to the release of various neurotransmitters, including dopamine and norepinephrine. This activation of the serotonin receptor is thought to be responsible for the psychoactive effects of DMPEA-FE.
Biochemical and Physiological Effects
DMPEA-FE has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine, which are involved in regulating mood and attention. DMPEA-FE has also been found to increase heart rate and blood pressure, suggesting that it may have cardiovascular effects.
Vorteile Und Einschränkungen Für Laborexperimente
DMPEA-FE has several advantages for use in lab experiments. It is a potent and selective agonist of the serotonin receptor, making it a useful tool for investigating the role of the receptor in various neurological disorders. However, DMPEA-FE also has some limitations. It is a synthetic compound and may not accurately reflect the effects of naturally occurring serotonin agonists. Additionally, its psychoactive effects may make it difficult to use in certain experimental models.
Zukünftige Richtungen
There are several future directions for research on DMPEA-FE. One area of interest is its potential therapeutic applications in neurological disorders. DMPEA-FE may have potential as a treatment for depression, anxiety, and other disorders that are thought to involve dysfunction of the serotonin receptor. Another area of interest is the development of new analogs of DMPEA-FE that may have improved potency or selectivity for the serotonin receptor. Finally, research is needed to better understand the long-term effects of DMPEA-FE on the brain and body, particularly with regard to its potential for abuse and addiction.
Synthesemethoden
DMPEA-FE can be synthesized through a multi-step process that involves the reaction of 3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid with 4-fluorobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with N-methyl-N-(tert-butoxycarbonyl)amine and trifluoroacetic acid to yield DMPEA-FE.
Eigenschaften
IUPAC Name |
N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-(4-fluorophenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3/c1-13-4-5-17(10-14(13)2)20-18(12-23-24-20)11-22-15(3)16-6-8-19(21)9-7-16/h4-10,12,15,22H,11H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHINFPMOUWSQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=NN2)CNC(C)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(3-phenyl-2-propynoyl)-3-piperidinamine](/img/structure/B6039515.png)

![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(tetrahydro-3-furanyl)-3-isoxazolecarboxamide](/img/structure/B6039531.png)
amino]-1-phenylethanol](/img/structure/B6039538.png)
![1-[4-(4-isopropylphenoxy)-2-buten-1-yl]piperazine](/img/structure/B6039546.png)
![2-[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B6039550.png)
![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6039554.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6039568.png)



![2-[1-benzyl-4-(3-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6039606.png)
![1-[4-({[2-(1-cyclohexen-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6039607.png)